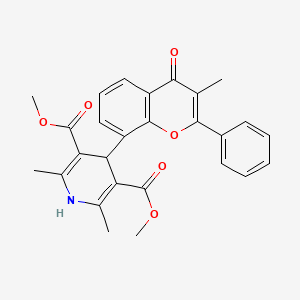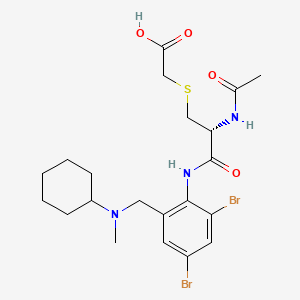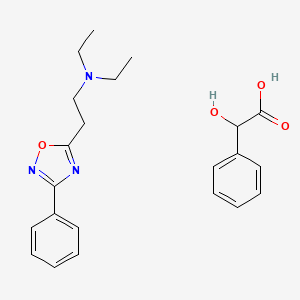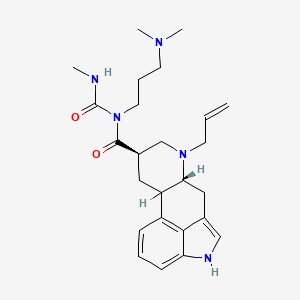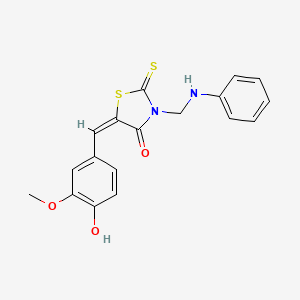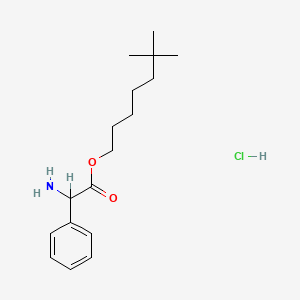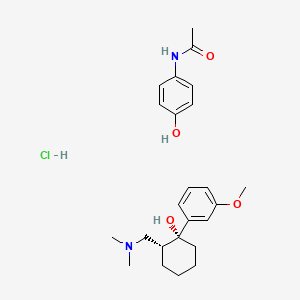
Tramadol hydrochloride and acetaminophen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tramacet is a combination medication that contains two active ingredients: tramadol and acetaminophen. Tramadol is a centrally acting synthetic opioid analgesic, while acetaminophen is a widely used analgesic and antipyretic. This combination is used to manage moderate to moderately severe pain in adults by acting on the central nervous system to decrease pain perception .
Synthetic Routes and Reaction Conditions:
Tramadol: Tramadol is synthesized through a multi-step process starting from cyclohexanone. The key steps involve the formation of a Grignard reagent, followed by a Mannich reaction to introduce the dimethylamino group.
Acetaminophen: Acetaminophen is synthesized from p-aminophenol through acetylation using acetic anhydride.
Industrial Production Methods:
Tramadol: Industrial production of tramadol involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Acetaminophen: Acetaminophen production is also scaled up for industrial purposes, with continuous processes that ensure high throughput and minimal waste.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tramadol derivatives.
Scientific Research Applications
Tramacet has a wide range of applications in scientific research:
Medicine: Extensively studied for its analgesic properties and its use in pain management protocols.
Industry: Used in the development of new analgesic formulations and in the study of drug delivery systems.
Mechanism of Action
Tramacet exerts its effects through a combination of mechanisms:
Acetaminophen: Inhibits the synthesis of prostaglandins in the central nervous system, which helps to reduce pain and fever.
The combination of these two mechanisms results in a synergistic effect, providing effective pain relief with potentially lower doses of each component .
Comparison with Similar Compounds
Tramadol/Paracetamol (Ultracet): Similar to Tramacet, this combination is used for pain management but may have different pharmacokinetic profiles.
Oxycodone/Acetaminophen (Percocet): Another combination analgesic, but oxycodone is a more potent opioid compared to tramadol.
Codeine/Acetaminophen (Tylenol #3): Combines codeine, a less potent opioid, with acetaminophen for pain relief.
Uniqueness of Tramacet:
Properties
CAS No. |
147630-10-2 |
|---|---|
Molecular Formula |
C24H35ClN2O4 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H25NO2.C8H9NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10);1H/t14-,16+;;/m1../s1 |
InChI Key |
UFLWHLMSTCRAJP-WUTOMRCLSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


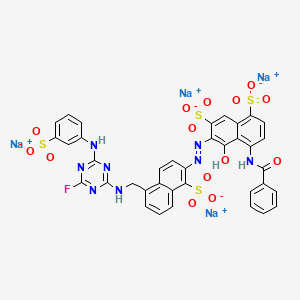
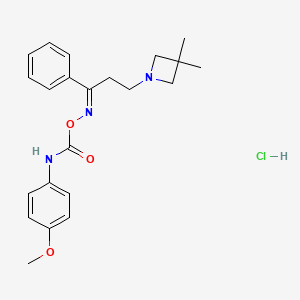
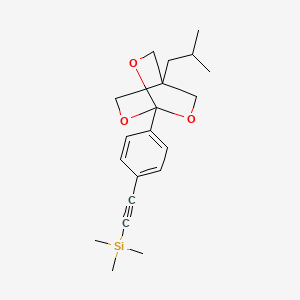
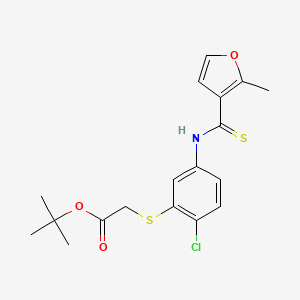
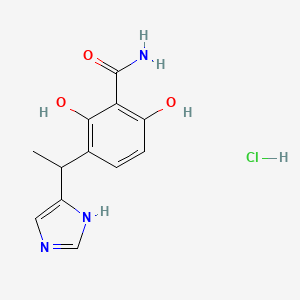
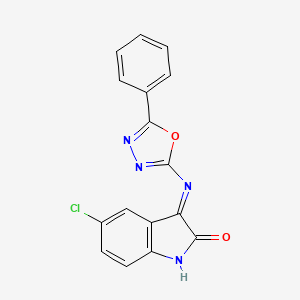
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
